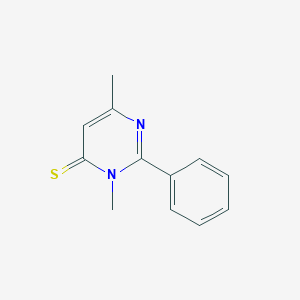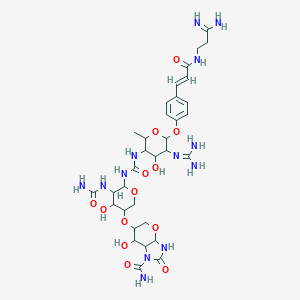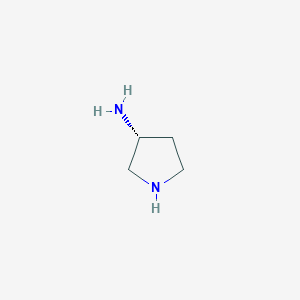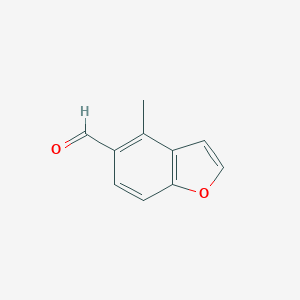
3-Phenyl-4,6,8-trimethylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,6,8-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique fluorescent properties, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,8-trimethylcoumarin typically involves the condensation of 3-phenylcoumarin with 2,4-pentanedione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions for higher yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-4,6,8-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Applications De Recherche Scientifique
3-Phenyl-4,6,8-trimethylcoumarin has been widely used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Probes: Used for the detection of DNA, RNA, proteins, and enzymes.
Biosensors: Development of biosensors for detecting biological molecules.
Protein-Protein Interactions: Studying interactions between proteins using fluorescence-based techniques.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,6,8-trimethylcoumarin is primarily based on its ability to interact with biological molecules. It has a high affinity for DNA and RNA, allowing it to intercalate between the base pairs of nucleic acid molecules. This interaction results in changes in the fluorescence properties of the compound, which can be used to detect the presence of biological molecules. Additionally, coumarin derivatives have been shown to modulate signaling pathways and inhibit enzymes involved in various cellular processes .
Comparaison Avec Des Composés Similaires
3-Phenylcoumarin: Shares the phenyl group but lacks the additional methyl groups.
4-Methylcoumarin: Contains a single methyl group at the 4-position.
6-Methylcoumarin: Contains a single methyl group at the 6-position.
Uniqueness: 3-Phenyl-4,6,8-trimethylcoumarin is unique due to the presence of three methyl groups at the 4, 6, and 8 positions, which can influence its chemical reactivity and fluorescence properties. This structural uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.
Propriétés
IUPAC Name |
4,6,8-trimethyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-11-9-12(2)17-15(10-11)13(3)16(18(19)20-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYXPUYYQWFWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548788 |
Source


|
| Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112030-32-7 |
Source


|
| Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














